N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an ethyl linker to a 2-methoxy-5-methylbenzenesulfonamide moiety. Key properties include:
- Molecular formula: C₁₉H₁₉FN₂O₃S₂
- Molecular weight: 406.5 g/mol
- logP/logD: 4.5974/4.5973, indicating moderate lipophilicity .
- Structural features: A thiazole ring (electron-rich heterocycle), sulfonamide group (hydrogen-bond acceptor/donor), and fluorophenyl/methoxy substituents that influence solubility and target binding .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-13-3-8-17(25-2)18(11-13)27(23,24)21-10-9-16-12-26-19(22-16)14-4-6-15(20)7-5-14/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCHSKFHNEVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
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Step 1: Synthesis of 4-fluorophenyl-1,3-thiazole
Reagents: α-haloketone (e.g., 4-fluoroacetophenone), thioamide
Conditions: Acidic medium, reflux
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Step 2: Alkylation of thiazole
Reagents: 4-fluorophenyl-1,3-thiazole, ethyl bromide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux
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Step 3: Sulfonamide formation
Reagents: 2-methoxy-5-methylbenzenesulfonyl chloride, 2-(4-fluorophenyl)-1,3-thiazol-4-yl)ethylamine
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Conditions: Solvent (e.g., acetonitrile), room temperature
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Reduction: : Reduction of the nitro group (if present) to an amine.
Reagents: Reducing agents (e.g., hydrogen gas with palladium on carbon)
Conditions: Solvent (e.g., ethanol), room temperature
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Substitution: : Electrophilic aromatic substitution on the benzene ring.
Reagents: Electrophiles (e.g., bromine, nitric acid)
Conditions: Solvent (e.g., acetic acid), room temperature
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide. The compound has shown significant activity against a range of pathogens, including multidrug-resistant strains. For instance:
- Case Study 1 : A study evaluated the antibacterial efficacy of various thiazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.
Anticancer Activity
The compound also exhibits promising anticancer properties. Research indicates that it can induce cytotoxic effects on various cancer cell lines.
- Case Study 2 : In vitro evaluations revealed that this compound significantly reduced cell viability in human cancer cell lines at concentrations above 10 µM.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiazole ring is crucial for enhancing biological activity.
Synthetic Route Overview
- Formation of Thiazole Ring : The initial step often involves the reaction of appropriate thioketones with amines to form thiazole derivatives.
- Sulfonamide Formation : Subsequent reactions with sulfonyl chlorides yield the sulfonamide derivative.
- Final Modifications : Additional functional groups can be introduced to tailor the pharmacological profile.
Therapeutic Potential
Given its diverse biological activities, this compound holds potential as a therapeutic agent in treating infections and cancer.
Summary Table of Applications
Mechanism of Action
The exact mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to the inhibition of bacterial growth, reduction of inflammation, and induction of apoptosis in tumor cells. The thiazole ring is thought to play a crucial role in these interactions by binding to the active sites of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
Triazole-Based Analogs
Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (Ev1, Ev2) replace the thiazole with a 1,2,4-triazole core. Key differences include:
- Electronic effects: Triazoles exhibit tautomerism (thione vs. thiol forms), which can alter binding modes compared to the non-tautomeric thiazole in the target compound .
- Synthetic routes : Triazole analogs are synthesized via sodium ethoxide-mediated alkylation of α-halogenated ketones, whereas the target compound’s synthesis likely involves thiazole ring formation followed by sulfonamide coupling .
Oxadiazole-Based Analogs
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (Ev4) features a 1,2,4-oxadiazole ring. Comparisons:
- Substituent effects: The N-methyl group in Ev4 reduces hydrogen-bond donor capacity compared to the target’s ethyl linker .
Sulfonamide Group Variations
Methoxy vs. Halogen Substituents
The target compound’s 2-methoxy-5-methylbenzenesulfonamide contrasts with analogs like N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enamide (Ev6), which includes a chloro substituent.
- Electron-withdrawing effects : Chloro groups increase electrophilicity but reduce solubility compared to methoxy groups .
- Steric effects : The target’s methyl group at the 5-position may enhance hydrophobic interactions without significant steric hindrance .
Fluorophenyl Substituents
The 4-fluorophenyl group in the target compound is shared with 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (Ev4) and 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (Ev11).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Triazole Analog (Ev2) | Oxadiazole Analog (Ev4) |
|---|---|---|---|
| Molecular Weight | 406.5 | ~450 (estimated) | 447.4 |
| logP | 4.59 | ~5.2 (higher lipophilicity) | 3.8 (lower lipophilicity) |
| Hydrogen Bond Acceptors | 7 | 8 | 8 |
| Polar Surface Area | 59.7 Ų | ~70 Ų | 85 Ų |
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in biological systems.
- Cell Cycle Arrest : Similar compounds have shown the ability to arrest cancer cells in the G2/M phase of the cell cycle by inhibiting tubulin polymerization, leading to apoptosis .
- Antimicrobial Activity : The thiazole ring enhances interaction with microbial enzymes, which may contribute to its antimicrobial properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can bind to the colchicine-binding site on tubulin, inhibiting its polymerization and inducing apoptosis in cancer cells. In vivo studies showed promising antitumor efficacy against various cancer xenograft models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the thiazole ring is linked to enhanced antibacterial and antifungal effects. In vitro assays have demonstrated that similar compounds exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
